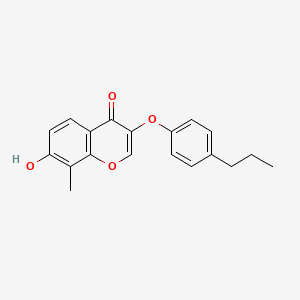
2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects. In
科学研究应用
2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, antioxidant, and anti-cancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the production of reactive oxygen species (ROS) and by reducing oxidative stress. It has also been suggested that this compound may modulate the activity of various signaling pathways involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime has been found to exhibit unique biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes involved in the production of ROS, including xanthine oxidase and NADPH oxidase. It has also been shown to reduce oxidative stress and inflammation in various cell types. In addition, this compound has been found to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells.
实验室实验的优点和局限性
One of the major advantages of using 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime in lab experiments is its high purity and stability. This compound can be easily synthesized using various methods and can be stored for long periods of time without degradation. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
未来方向
There are several future directions for the study of 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime. One area of future research is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases. Another area of future research is the investigation of the potential use of this compound in the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
合成方法
The synthesis of 2,3-dihydro-4H-chromen-4-one O-(3,4-dichlorobenzoyl)oxime can be achieved through various methods. One of the most commonly used methods involves the reaction of 3,4-dichlorobenzoyl chloride with 2,3-dihydro-4H-chromen-4-one in the presence of sodium hydroxide and hydroxylamine hydrochloride. This method yields a high purity product and has been used extensively in scientific research.
属性
IUPAC Name |
[(Z)-2,3-dihydrochromen-4-ylideneamino] 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-6-5-10(9-13(12)18)16(20)22-19-14-7-8-21-15-4-2-1-3-11(14)15/h1-6,9H,7-8H2/b19-14- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQREQLLXRMNMD-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=NOC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1COC2=CC=CC=C2/C1=N\OC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4Z)-3,4-Dihydro-2H-1-benzopyran-4-ylidene]amino 3,4-dichlorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910871.png)

![1-acetyl-3-(1-naphthyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5910892.png)
![N-[2-(4-fluorophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5910899.png)
![N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5910900.png)

![methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate](/img/structure/B5910908.png)
![2-[9H-fluoren-2-yl(hydroxyimino)methyl]benzoic acid](/img/structure/B5910909.png)



![3,4,6,7,8,9-hexahydrodibenzo[b,d]furan-1(2H)-one O-cinnamoyloxime](/img/structure/B5910934.png)
